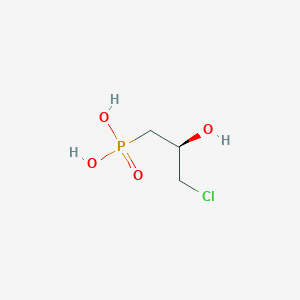
(2R)-3-chloro-2-hydroxypropylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to a 3-chloro-2-hydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with phosphorous acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-chloro-1,2-propanediol and phosphorous acid.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.
Product Isolation: The resulting [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid is isolated through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.
Esterification: The phosphonic acid group can form esters with alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Products include [(2R)-3-hydroxy-2-hydroxypropyl]phosphonic acid and [(2R)-3-amino-2-hydroxypropyl]phosphonic acid.
Oxidation: Products include [(2R)-3-chloro-2-oxopropyl]phosphonic acid.
Reduction: Products include [(2R)-3-chloro-2-methylpropyl]phosphonic acid.
Scientific Research Applications
[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid can be compared with other similar compounds, such as:
Fosfomycin: A phosphonic acid antibiotic with a similar structure but different biological activity.
Phosphoric Acid Derivatives: Compounds like phosphoric acid and its esters, which have different chemical properties and applications.
Phosphinic Acid Derivatives: Compounds like phosphinic acid, which have distinct reactivity and uses.
Properties
Molecular Formula |
C3H8ClO4P |
|---|---|
Molecular Weight |
174.52 g/mol |
IUPAC Name |
[(2R)-3-chloro-2-hydroxypropyl]phosphonic acid |
InChI |
InChI=1S/C3H8ClO4P/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H2,6,7,8)/t3-/m0/s1 |
InChI Key |
MTHUXSANBRAURH-VKHMYHEASA-N |
Isomeric SMILES |
C([C@H](CCl)O)P(=O)(O)O |
Canonical SMILES |
C(C(CCl)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


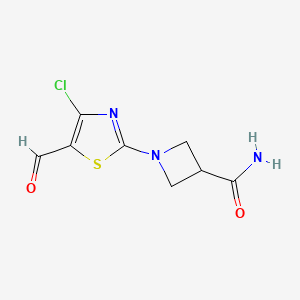
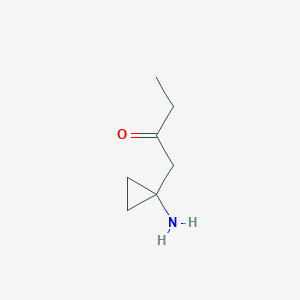
![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)
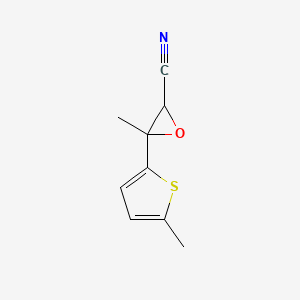
![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)
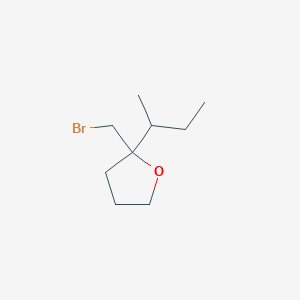
![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)

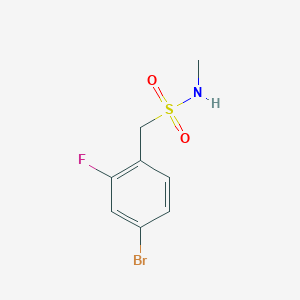
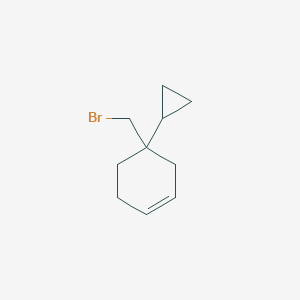
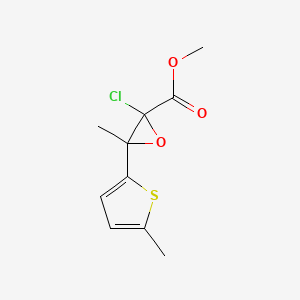
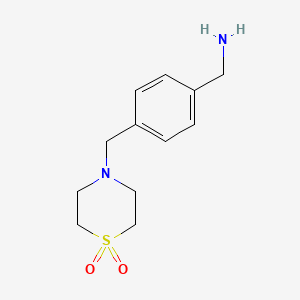
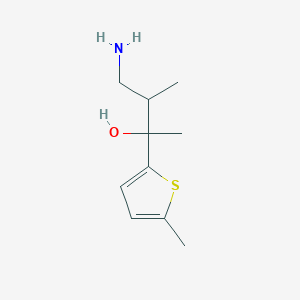
![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
